3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one
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Overview
Description
This compound is a derivative of adamantane, which is a type of organic compound known for its unique cage-like structure . It is a part of the class of compounds known as unsaturated adamantane derivatives . These compounds are of significant interest in the field of chemistry due to their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .
Synthesis Analysis
The synthesis of unsaturated adamantane derivatives involves several steps. One of the most important lines of research in adamantane chemistry involves double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
The molecular structure of adamantane derivatives can be investigated using quantum-chemical calculations . These calculations can provide insights into the electronic structure of adamantane derivatives and help elucidate the mechanisms for their chemical and catalytic transformations .Scientific Research Applications
Structural and Molecular Insights
The study of adamantane derivatives reveals significant insights into their molecular and crystal structures. For instance, adamantane-containing thioureas exhibit specific conformational features, which are influenced by the degree of substitution on the thiourea core. These conformational properties affect their vibrational properties, as demonstrated through infrared and Raman spectroscopies, along with quantum chemical calculations. Such structural insights are crucial for understanding the reactivity and potential applications of these compounds in various domains, including material science and pharmaceuticals (Saeed, Flörke, & Erben, 2014).
Antiviral and Biological Activities
Adamantyl-containing aminoketones and their derivatives have been studied for their antiviral activities. These compounds are known for their high biological activity, which has prompted research into their potential as antiviral agents. The synthesis and characterization of these compounds, including their physicochemical properties, have been detailed, showcasing their relevance in pharmaceutical research and potential therapeutic applications (Makarova et al., 2003).
Antiproliferative Effects and Potential Therapeutics
The evaluation of adamantyl-phthalimides for their antiproliferative activity on various human cancer lines highlights the therapeutic potential of adamantane derivatives. These compounds exhibit significant antiproliferative activity, especially in compounds with specific structural modifications. Such research underscores the importance of adamantane derivatives in developing new cancer therapeutics (Horvat et al., 2012).
Catalytic and Chemical Reactivity
Research on the catalytic properties of adamantyl derivatives, such as their application in hydrocarbon to alcohol conversion, showcases their potential in chemical synthesis and industrial applications. The synthesis and characterization of various catalysts based on adamantane derivatives underline their efficiency and potential for broad application in chemical transformations (Narulkar et al., 2017).
Mechanism of Action
Target of Action
The compound “3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one” contains an adamantane moiety, which is found in several drugs that interact with various targets, including ion channels and receptors . .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the target is an ion channel, the compound might alter the channel’s function, leading to changes in ion flow across the cell membrane .
Biochemical Pathways
The affected pathways would depend on the compound’s specific target and mode of action. Changes in ion flow, for example, could affect neuronal signaling or muscle contraction .
Pharmacokinetics
Adamantane derivatives are generally lipophilic, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound affects neuronal signaling, it could potentially have effects on cognition or behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state.
Biochemical Analysis
Biochemical Properties
3-{[(Adamantan-1-yl)methyl]amino}-1-(3-nitrophenyl)propan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The adamantane moiety provides a stable scaffold that can interact with various biomolecules. This compound has been shown to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism . The nitrophenyl group can form hydrogen bonds and participate in π-π interactions, further influencing its biochemical activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can modulate cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling . It has been observed to influence gene expression by altering the transcription of genes related to metabolic processes. Additionally, this compound can affect cellular metabolism by inhibiting enzymes that regulate glucose levels, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The adamantane moiety allows the compound to bind stably to enzyme active sites, inhibiting their activity . The nitrophenyl group can interact with amino acid residues in the enzyme’s active site, leading to enzyme inhibition. This compound can also influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, toxic effects have been observed, including liver and kidney damage. These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DPP-4, which plays a role in glucose metabolism . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and storage. These interactions can have significant implications for metabolic health and disease.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can bind to transport proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may be localized to the nucleus to influence gene expression or to the cytoplasm to interact with metabolic enzymes. This localization is essential for the compound’s function and effectiveness in biochemical applications.
Properties
IUPAC Name |
3-(1-adamantylmethylamino)-1-(3-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-19(17-2-1-3-18(9-17)22(24)25)4-5-21-13-20-10-14-6-15(11-20)8-16(7-14)12-20/h1-3,9,14-16,21H,4-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJPSNBRAQUCFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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